3'-Hydroxy-5,6,7,4'-tetramethoxyflavone
Overview
Description
3’-Hydroxy-5,6,7,4’-tetramethoxyflavone is a natural product found in Citrus reticulata, Citrus deliciosa, and other organisms . It is a type of flavonoid, a class of compounds known for their diverse and beneficial health effects .
Molecular Structure Analysis
The molecular formula of 3’-Hydroxy-5,6,7,4’-tetramethoxyflavone is C19H18O7 . The molecular weight is 358.3 g/mol . The InChIKey, a unique identifier for chemical substances, is LYLDPYNWDVVPIQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Hydroxy-5,6,7,4’-tetramethoxyflavone include a molecular weight of 358.3 g/mol and a XLogP3-AA value of 2.7 . The compound has one hydrogen bond donor and seven hydrogen bond acceptors .Scientific Research Applications
Pharmacokinetics and Metabolite Studies
3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, as part of the Polymethoxyflavones (PMFs) group, exhibits various health benefits. Research shows that the number and position of hydroxy and methoxy groups significantly influence the pharmacokinetics and metabolites of PMFs, impacting their medicinal potentials (You et al., 2021).
Anti-Cancer Properties
Studies have demonstrated the potent inhibitory effects of hydroxylated PMFs, including 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, on human colon cancer cells. The hydroxyl group at the 5-position plays a pivotal role in this enhanced activity, affecting key signaling proteins related to cell proliferation and apoptosis (Qiu et al., 2010).
Metabolic Identification
The metabolic pathways and structures of 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone's metabolites have been studied, revealing its various bioactivities including antifungal, antimalarial, antimycobacterial, and anti-inflammatory activities (Lu et al., 2012).
Apoptotic Effects in Cancer Cells
Polymethoxyflavones, including 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone, have been shown to induce Ca(2+)-mediated apoptosis in breast cancer cells, suggesting their potential as anticancer agents. Hydroxylation of PMFs is crucial for their ability to activate Ca(2+)-dependent apoptotic proteases (Sergeev et al., 2006).
Antioxidative Effects
Research has identified 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone in Orthosiphon stamineus, exhibiting significant antioxidative effects. This aligns with variations in total phenolics and antioxidant activities observed in different parts of the plant (Akowuah et al., 2004).
Free Radical Scavenging Activity
3'-Hydroxy-5,6,7,4'-tetramethoxyflavone has been isolated from Goniothalamus tenuifolius, displaying free radical scavenging activity. The ortho 3′,4′-diphenolic structure is essential for this activity in flavonol derivatives (Likhitwitayawuid et al., 2006).
Future Directions
properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLDPYNWDVVPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427265 | |
Record name | Eupatorin-5-methylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Hydroxy-5,6,7,4'-tetramethoxyflavone | |
CAS RN |
21764-09-0 | |
Record name | 3′-Hydroxy-5,6,7,4′-tetramethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21764-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eupatorin-5-methylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21764-09-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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